tert-butyl2-bromo-2,2-difluoroacetate

Catalog No.
S2965588
CAS No.
263723-24-6
M.F
C6H9BrF2O2
M. Wt
231.037
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl2-bromo-2,2-difluoroacetate

CAS Number

263723-24-6

Product Name

tert-butyl2-bromo-2,2-difluoroacetate

IUPAC Name

tert-butyl 2-bromo-2,2-difluoroacetate

Molecular Formula

C6H9BrF2O2

Molecular Weight

231.037

InChI

InChI=1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3

InChI Key

LIUMYBWTRZTNMS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(F)(F)Br

solubility

not available

    Chemical Synthesis

      Application: “2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is used as a reagent in chemical synthesis. It is often used in the preparation of other chemical compounds.

      Method of Application: The specific method of application can vary widely depending on the reaction being performed. Typically, it would be used in a controlled environment like a laboratory, under the supervision of trained chemists.

      Results or Outcomes: The outcomes of these reactions can also vary widely, but the goal is typically to produce a desired chemical compound. The success of the reaction can be measured using various analytical techniques.

    Pharmaceutical Research

      Application: This compound is used as an intermediate in the synthesis of pharmaceuticals.

      Method of Application: In pharmaceutical research, this compound would be used in a laboratory setting, following strict protocols for drug synthesis. The exact procedures would depend on the specific drug being synthesized.

      Results or Outcomes: The outcome of using this compound in pharmaceutical research would be the production of a drug compound. The effectiveness of the drug would then be tested in clinical trials.

    Agricultural Chemistry

      Application: This compound can be used as an intermediate in the synthesis of agrochemicals.

      Method of Application: In agricultural chemistry, this compound would be used in a laboratory setting, following strict protocols for agrochemical synthesis. The exact procedures would depend on the specific agrochemical being synthesized.

      Results or Outcomes: The outcome of using this compound in agricultural chemistry would be the production of an agrochemical compound. The effectiveness of the agrochemical would then be tested in field trials.

    Material Science

Tert-butyl 2-bromo-2,2-difluoroacetate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a bromine atom, and two fluorine atoms attached to an acetate moiety. Its chemical formula is C6H8BrF2O2C_6H_8BrF_2O_2 and it has a molecular weight of 227.03 g/mol. This compound is notable for its reactivity due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions, and the difluoromethyl group, which imparts distinctive properties.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to the formation of tert-butyl 2-substituted-2,2-difluoroacetates.
  • Reduction Reactions: This compound can be reduced using agents like lithium aluminum hydride to yield tert-butyl 2,2-difluoroacetate .

Common Reagents and Conditions

  • Substitution Reagents: Nucleophiles such as amines and thiols are commonly used.
  • Reduction Agents: Lithium aluminum hydride is typically employed under anhydrous conditions.

Major Products Formed

  • From substitution reactions: Various tert-butyl 2-substituted derivatives.
  • From reduction reactions: Tert-butyl 2,2-difluoroacetate.

Research indicates that tert-butyl 2-bromo-2,2-difluoroacetate exhibits biological activity that is useful in studying the effects of fluorinated compounds on biological systems. It is employed in the synthesis of pharmaceutical intermediates, particularly those aimed at antiviral and anticancer therapies. The reactivity of the bromine atom allows for modifications that can enhance biological efficacy .

The synthesis of tert-butyl 2-bromo-2,2-difluoroacetate typically involves the reaction between tert-butyl acetate and bromodifluoroacetic acid. This reaction is performed under controlled conditions to ensure high yield and purity of the desired product. In industrial settings, larger-scale production follows similar synthetic routes but utilizes specialized equipment for handling reagents safely and efficiently .

Tert-butyl 2-bromo-2,2-difluoroacetate has several applications across different fields:

  • Organic Chemistry: It serves as a building block in synthesizing various organic compounds, particularly fluorinated intermediates.
  • Biological Research: Used to investigate the effects of fluorinated compounds on living organisms.
  • Pharmaceutical Industry: Important in developing intermediates for antiviral and anticancer drugs.
  • Agrochemicals: Utilized in synthesizing herbicides and insecticides due to its reactivity and ability to form stable derivatives .

Studies involving tert-butyl 2-bromo-2,2-difluoroacetate focus on its interactions with various nucleophiles and biological targets. The compound's ability to undergo substitution reactions makes it a valuable tool in probing biochemical pathways and mechanisms of action for fluorinated compounds in medicinal chemistry .

Several compounds share structural similarities with tert-butyl 2-bromo-2,2-difluoroacetate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-bromo-2,2-difluoroacetateEthyl group instead of tert-butylLess steric hindrance compared to tert-butyl
Methyl 2-bromo-2,2-difluoroacetateMethyl group instead of tert-butylMore reactive due to lower steric hindrance
Tert-butyl 2-bromo-3-fluoropropanoateContains a bromo group but differs in carbon chain lengthDifferent reactivity profile due to chain length

Uniqueness

Tert-butyl 2-bromo-2,2-difluoroacetate is unique due to its tert-butyl group, which provides significant steric hindrance. This feature affects both its stability and reactivity compared to similar compounds with smaller alkyl groups. The presence of two fluorine atoms also enhances its chemical properties, making it particularly valuable in synthetic organic chemistry .

XLogP3

2.6

Dates

Last modified: 04-14-2024

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